Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate
CAS No.: 1173466-55-1
Cat. No.: VC13328703
Molecular Formula: C8H4F3NaO3
Molecular Weight: 228.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173466-55-1 |
|---|---|
| Molecular Formula | C8H4F3NaO3 |
| Molecular Weight | 228.10 g/mol |
| IUPAC Name | sodium;1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate |
| Standard InChI | InChI=1S/C8H5F3O3.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1 |
| Standard InChI Key | YPWUQPRFGIEYOL-UHFFFAOYSA-M |
| Isomeric SMILES | C1=COC(=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |
| SMILES | C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
| Canonical SMILES | C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Introduction
Structural Characteristics and Molecular Composition
The molecular architecture of sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate integrates three distinct functional groups: a furan heterocycle, a trifluoromethyl () substituent, and a conjugated enolate system stabilized by a sodium cation. The furan ring, a five-membered aromatic oxygen heterocycle, contributes electron-rich properties, while the group introduces strong electronegativity and metabolic stability. The enolate moiety, characterized by a conjugated double bond adjacent to a ketone group, enables resonance stabilization and participation in nucleophilic reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1173466-55-1 |
| Molecular Formula | |
| Molecular Weight | 228.10 g/mol |
| IUPAC Name | Sodium;1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate |
| SMILES Notation | C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
| InChI Key | YPWUQPRFGIEYOL-UHFFFAOYSA-M |
The compound’s isomeric SMILES notation confirms the spatial arrangement of the furan ring at the 2-position and the trifluoromethyl group adjacent to the enolate oxygen . X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remains unpublished in accessible literature.
Synthesis and Manufacturing Processes
Reaction Pathways and Precursors
The synthesis of sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate typically begins with the precursor 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-ene, which undergoes deprotonation using a sodium base such as sodium hydride () or sodium methoxide (). The reaction is conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), which stabilize the enolate intermediate while facilitating proton abstraction.
Optimization and Industrial Scaling
Industrial-scale production emphasizes yield enhancement through temperature control (typically 0–25°C) and stoichiometric precision. Post-synthesis purification involves recrystallization from ethanol-water mixtures or chromatographic techniques to achieve >95% purity. Solvent recovery systems are critical for economic and environmental sustainability, aligning with green chemistry principles .
Table 2: Representative Synthesis Conditions
| Parameter | Specification |
|---|---|
| Precursor | 1,1,1-Trifluoro-4-(furan-2-yl)-4-oxobut-2-ene |
| Base | Sodium hydride () |
| Solvent | THF/DMSO (anhydrous) |
| Temperature | 0–25°C |
| Purification Method | Recrystallization (ethanol/water) |
Chemical Properties and Reactivity
Acid-Base Behavior
The enolate’s conjugated base exhibits strong nucleophilicity, enabling reactions with electrophiles such as alkyl halides or carbonyl compounds. The sodium ion mitigates charge separation, enhancing solubility in polar solvents.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch), 1250–1350 cm⁻¹ (C-F stretch), and 3100 cm⁻¹ (furan C-H stretch).
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NMR Spectroscopy: NMR would display furan protons at δ 6.3–7.4 ppm and enolic protons at δ 5.8–6.2 ppm.
Applications in Scientific Research
Pharmaceutical Intermediates
The trifluoromethyl group enhances blood-brain barrier penetration and metabolic stability, making this compound a candidate for antipsychotic or anticancer drug synthesis. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling could yield biaryl derivatives with tailored bioactivity.
Agrochemical Development
Fluorinated compounds are pivotal in modern herbicides due to their resistance to environmental degradation. This enolate could serve as a precursor to trifluoroacetyl-containing pesticides, leveraging its electrophilic ketone group for Schiff base formation.
Advanced Material Synthesis
Incorporating the enolate into fluorinated polymers could improve thermal stability and dielectric properties, beneficial for aerospace or electronics applications. Copolymerization with tetrafluoroethylene () might yield novel elastomers .
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